molecular formula C20H28O3 B1663695 15-Deoxy-delta-12,14-prostaglandin J2 CAS No. 87893-55-8

15-Deoxy-delta-12,14-prostaglandin J2

Cat. No.: B1663695
CAS No.: 87893-55-8
M. Wt: 316.4 g/mol
InChI Key: VHRUMKCAEVRUBK-GODQJPCRSA-N
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Description

15-deoxy-Delta12,14-prostaglandin J2 is a naturally occurring cyclopentenone prostaglandin derived from prostaglandin D2. It is known for its potent anti-inflammatory and anti-tumor properties. This compound is an endogenous ligand for the peroxisome proliferator-activated receptor gamma, which plays a crucial role in various biological processes .

Scientific Research Applications

15-deoxy-Delta12,14-prostaglandin J2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its role in modulating inflammation and cell proliferation. In medicine, it is explored for its potential therapeutic effects in treating inflammatory diseases and cancer. Additionally, it has industrial applications in the development of anti-inflammatory drugs and other pharmaceuticals .

Safety and Hazards

The anti-inflammatory activity of 15d-PGJ2 has been proven in many studies, but some studies have also found it to have pro-inflammatory properties . The effect of the pro-inflammatory properties of 15d-PGJ2 on the therapeutic effect of AA still requires further study .

Preparation Methods

15-deoxy-Delta12,14-prostaglandin J2 can be synthesized through the dehydration of prostaglandin D2. The synthetic route involves the use of specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

15-deoxy-Delta12,14-prostaglandin J2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

15-deoxy-Delta12,14-prostaglandin J2 is unique compared to other similar compounds due to its specific structure and potent biological activities. Similar compounds include other prostaglandins such as prostaglandin D2 and prostaglandin J2. 15-deoxy-Delta12,14-prostaglandin J2 stands out due to its strong anti-inflammatory and anti-tumor properties .

Properties

IUPAC Name

(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRUMKCAEVRUBK-GODQJPCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043706
Record name 15-Deoxy-delta12,14-prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-Deoxy-d-12,14-PGJ2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005079
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87893-55-8
Record name 15-Deoxy-Δ12,14-prostaglandin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87893-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Deoxy-delta12,14-prostaglandin J2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Deoxy-delta12,14-prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-DEOXY-.DELTA.12,14-PROSTAGLANDIN J2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALI977775J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 15-Deoxy-d-12,14-PGJ2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005079
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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